2,3,5,6-Tetramethyl-1,4-phenylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953139 | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-87-2, 76411-92-2 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine

Authored by: A Senior Application Scientist

Introduction

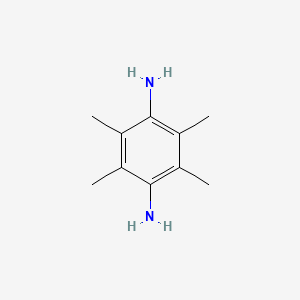

This compound, also known by its common synonym diaminodurene, is an aromatic amine with the chemical formula C₁₀H₁₆N₂.[1][2][3] It is a structurally significant derivative of p-phenylenediamine, distinguished by the presence of four methyl groups on the benzene ring. This substitution imparts unique physical and chemical characteristics, including enhanced steric hindrance and altered electronic properties, which differentiate it from its parent compound.[1]

Primarily a synthetic compound, it was developed during research into oxidation-resistant aromatic amines for applications in polymer and dye synthesis.[1] Today, its principal utility lies in the field of materials science, where it serves as a crucial monomer in the synthesis of high-performance polyimides and as a linker in the construction of Covalent Organic Frameworks (COFs).[4] Its properties are also leveraged in electronic applications, including the preparation of polyimide coatings for integrated circuit passivation and as a stress relief layer in sensors.[5][6] This guide provides a detailed examination of the core physical properties of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective handling, characterization, and application.

Molecular Structure and Isomerism

The defining feature of this compound is its highly symmetric, sterically hindered structure. The molecule consists of a central benzene ring with two amino (-NH₂) groups positioned at the para (1 and 4) positions. Four methyl (-CH₃) groups occupy all remaining ring positions (2, 3, 5, and 6).[1] This arrangement, particularly the ortho-methylation relative to the amino groups, significantly restricts the free rotation of the amine functionalities and influences intermolecular interactions, thereby impacting its bulk physical properties like melting point and solubility.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical characteristics of a compound are paramount for its practical application, dictating everything from storage conditions to solvent selection for synthesis and analysis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3102-87-2 | [2][3][4][7] |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3][7] |

| Molecular Weight | 164.25 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder/solid | [1][4] |

| Odor | Faint amine-like | [1] |

| Melting Point | 150 - 155 °C | [5][6] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |

| Purity | >98.0% (GC) | [4] |

Detailed Analysis of Physicochemical Characteristics

Appearance, Form, and Solubility

At ambient temperature, this compound presents as a white to pale yellow crystalline solid.[1][4] Its solubility profile is a direct consequence of its molecular structure. The presence of two polar amino groups allows for hydrogen bonding, but the large, nonpolar hydrocarbon backbone (the tetramethyl-substituted benzene ring) dominates. Consequently, it is only slightly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1] This characteristic is a critical consideration for its use in solution-phase reactions, such as polymerization, and for purification via recrystallization.

Thermal Properties

The melting point of this compound is consistently reported in the range of 150-154 °C.[4] A sharp, well-defined melting point within this range is a primary indicator of high purity, a crucial parameter for its use in sensitive applications like electronics and polymer synthesis where impurities can significantly degrade performance. The compound possesses moderate thermal stability, a necessary trait for polyimide monomers which often undergo high-temperature processing.[1]

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural verification of the compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple due to the molecule's high symmetry. It would characteristically show two main signals: one corresponding to the protons of the four equivalent methyl groups and another for the protons of the two equivalent amino groups. The integration of these signals would be in a 12:4 (or 3:1) ratio.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include N-H stretching vibrations from the primary amine groups, C-H stretching from the methyl and aromatic groups, and C=C stretching from the aromatic ring.[2]

-

Mass Spectrometry : Mass spectrometry data confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular mass of approximately 164.25 g/mol .[2][3]

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] For long-term stability and to prevent degradation from oxidation or light, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[7]

Safety and Hazard Profile: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[8][10] Key GHS hazard statements include:

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory. This includes:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Skin and Body Protection: A lab coat and, if handling large quantities, impervious clothing.[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[8][9]

The compound is incompatible with strong oxidizing agents and alkalis.[9]

Experimental Protocols

Protocol 1: Purity Assessment via Melting Point Determination

This protocol describes a standard method for verifying the purity of a sample using a digital melting point apparatus.

Objective: To determine the melting point range of a sample and assess its purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline sample to ensure uniform packing.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting temperature.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure sample will exhibit a sharp range of < 2 °C.

Caption: Workflow for Melting Point Determination and Purity Assessment.

Conclusion

This compound is a compound whose physical properties are intrinsically linked to its unique, sterically hindered molecular architecture. Its high melting point, specific solubility profile, and moderate thermal stability are defining features that enable its use in advanced material applications. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for any researcher or scientist aiming to exploit its full potential in synthesis, materials science, or drug development research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]

- 4. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 3102-87-2 [chemicalbook.com]

- 7. 3102-87-2|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2,3,5,6-Tetramethyl-1,4-phenylenediamine chemical properties

An In-Depth Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Diamine

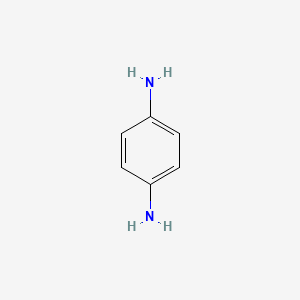

This compound, often referred to as diaminodurene, is an aromatic diamine whose significance in scientific research extends far beyond its basic structural classification. Its molecular architecture, featuring a phenylenediamine core fully substituted with methyl groups, imparts unique electronic and steric properties that render it a valuable tool in diverse fields ranging from materials science to mitochondrial bioenergetics.[1] The four methyl groups enhance steric hindrance around the amino functionalities, which modulates its reactivity and stability compared to its unsubstituted counterpart, p-phenylenediamine (PPD).[1]

This guide provides a comprehensive overview of diaminodurene, moving from its fundamental chemical and physical properties to its synthesis, core reactivity, and critical applications. We will delve into the mechanistic underpinnings of its utility as a redox agent and explore the toxicological considerations that are paramount for professionals in drug development.

Core Chemical and Physical Properties

At room temperature, this compound presents as a white to pale yellow crystalline solid.[1] Its key identifiers and physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [2] |

| Synonyms | Diaminodurene, 3,6-Diaminodurene, TMPD | [2][3] |

| CAS Number | 3102-87-2 | [2][4] |

| Molecular Formula | C₁₀H₁₆N₂ | [2][4] |

| Molecular Weight | 164.25 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 150-155 °C | [5] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone) | [1] |

| InChIKey | WCZNKVPCIFMXEQ-UHFFFAOYSA-N | [2][6] |

Spectroscopic Profile

The structural identity of diaminodurene is unequivocally confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is characterized by two primary signals corresponding to the methyl protons and the amine protons.[6]

-

¹³C NMR: The carbon NMR provides signals for the distinct carbon environments within the molecule.

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for N-H stretching of the primary amine groups and C-H and C=C stretching from the aromatic ring and methyl groups.[2]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight with a prominent molecular ion peak (M⁺) at m/z 164.[2]

Synthesis and Purification

Diaminodurene is not known to occur naturally and is produced via industrial chemical synthesis.[1] The primary route to its synthesis involves a two-step process starting from durene (1,2,4,5-tetramethylbenzene), a readily available petrochemical feedstock.

General Industrial Synthesis Pathway

The industrial preparation typically involves the nitration of durene to produce dinitrodurene, followed by the reduction of the nitro groups to primary amines.[1]

-

Nitration: Durene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 2,3,5,6-tetramethyl-1,4-dinitrobenzene.

-

Reduction: The resulting dinitrodurene is then subjected to reduction. A common industrial method for this step is catalytic hydrogenation, where the compound is reacted with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).[1] This process efficiently converts the nitro groups to amino groups, yielding the final product.

Following the reaction, purification is typically achieved through recrystallization from an appropriate solvent to yield the pure diamine product.

Reactivity and Mechanistic Insights

The core of diaminodurene's utility lies in its redox chemistry. Like other p-phenylenediamines, it can undergo oxidation, but the fully methylated ring structure introduces important modifications to this behavior.

Redox Cycling and Radical Cation Formation

Diaminodurene is an excellent electron donor. It can undergo a one-electron oxidation to form a stable radical cation. This species, an analogue of the famous "Wurster's Blue," is stabilized by the delocalization of the unpaired electron across the π-system of the aromatic ring and the two nitrogen atoms. The four electron-donating methyl groups further stabilize the positive charge on the ring, making the initial oxidation more facile.

This property is central to its use as a redox mediator in biological systems. For instance, in mitochondrial research, diaminodurene can donate electrons directly to Cytochrome c, effectively bypassing upstream components of the electron transport chain (Complexes I and III). This allows for the specific investigation of Cytochrome c oxidase (Complex IV) activity.[7][8]

Toxicological Mechanism: A Double-Edged Sword

The same redox cycling that makes diaminodurene a useful research tool is also the basis for its toxicity. In vivo, the oxidation of diaminodurene is catalyzed by mitochondrial Cytochrome c oxidase.[9] The resulting oxidized species can then be re-reduced by cellular reductants, such as those linked to NAD(P)H:quinone oxidoreductase (DT-diaphorase). This establishes a "futile redox cycle" that can lead to the rapid depletion of cellular reducing equivalents, particularly reduced glutathione (GSH) and pyridine nucleotides (NADH, NADPH).[9]

The depletion of the mitochondrial GSH pool leaves critical thiol groups on mitochondrial proteins vulnerable to oxidative damage, leading to a loss of mitochondrial function, ATP depletion, and ultimately, cell death.[9] This mechanism explains the compound's observed myotoxicity, as muscle tissues with high mitochondrial content are particularly susceptible.[9] For drug development professionals, this highlights the critical need to assess the potential for redox cycling when evaluating compounds containing similar structural motifs.

Applications in Research and Development

The unique properties of diaminodurene have led to its adoption in several high-technology and research areas.

-

Mitochondrial Research: As detailed above, it is a widely used artificial electron donor for studying Complex IV of the mitochondrial respiratory chain.[7][8] Its ability to readily penetrate cell membranes makes it suitable for assays with both isolated mitochondria and whole cells.

-

Materials Science: It serves as a monomer in the synthesis of high-performance polyimides.[5] These polymers are valued for their thermal stability and dielectric properties, making them suitable for electronic applications such as integrated circuit passivation layers and stress relief coatings in sensors.[5]

-

Photochemistry: It has been used as a photosensitizer and photochemical reductant in single electron transfer (SET) reactions.[10][11]

-

Hair Dyes: Like other phenylenediamines, it finds use in hair dye formulations where its oxidation within the hair shaft leads to the formation of colored compounds.[1]

Experimental Protocol: Assay of Cytochrome c Oxidase Activity

This protocol provides a standardized method for measuring the activity of Cytochrome c oxidase (Complex IV) in isolated mitochondria using diaminodurene as a substrate in the presence of ascorbate.

Objective: To quantify the rate of oxygen consumption by mitochondrial Complex IV.

Principle: Ascorbate, a reducing agent, maintains diaminodurene in its reduced state. The reduced diaminodurene then donates electrons to Cytochrome c, which in turn is oxidized by Complex IV. The consumption of oxygen, the final electron acceptor, is measured using an oxygen electrode.

Materials:

-

Isolated mitochondria preparation

-

Assay Buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)

-

Ascorbic acid solution (0.5 M, freshly prepared)

-

This compound (100 mM stock in ethanol)

-

Potassium cyanide (KCN) solution (0.1 M, EXTREME CAUTION )

-

Calibrated Clark-type oxygen electrode system

Procedure:

-

System Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Set the chamber temperature to the desired value (e.g., 30 °C).

-

Reaction Mixture: Add 1.9 mL of Assay Buffer to the electrode chamber.

-

Mitochondria Addition: Add an appropriate amount of the mitochondrial suspension (e.g., 0.1-0.2 mg protein) to the chamber and allow the baseline rate of oxygen consumption to stabilize.

-

Substrate Addition: Initiate the reaction by adding ascorbate to a final concentration of 10 mM, followed immediately by diaminodurene to a final concentration of 0.5 mM.

-

Rate Measurement: Record the rate of oxygen consumption. The rate should be linear for several minutes.

-

Inhibition Control: After measuring the initial rate, add KCN to a final concentration of 1 mM. This will specifically inhibit Complex IV. The residual oxygen consumption rate represents non-enzymatic and non-Complex IV related activity.

-

Calculation: Subtract the KCN-inhibited rate from the initial rate to determine the specific activity of Cytochrome c oxidase. Express the activity as nmol O₂ / min / mg mitochondrial protein.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[2][12]

GHS Hazard Classification:

-

Some suppliers also list H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[13]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[12]

First Aid Measures:

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[12]

-

Skin Contact: Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

References

-

This compound | C10H16N2 | CID 76548 - PubChem. National Center for Biotechnology Information.[Link]

-

TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC - NIH. National Institutes of Health.[Link]

-

Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed. National Institutes of Health.[Link]

-

(PDF) Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - ResearchGate. ResearchGate.[Link]

-

Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction | Journal of the American Chemical Society - ACS Publications. American Chemical Society.[Link]

-

The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study - ResearchGate. ResearchGate.[Link]

-

para–Phenylenediamine Dimer as a Redox–Active Guest for Supramolecular Systems. Wiley Online Library.[Link]

-

Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction | Journal of the American Chemical Society. American Chemical Society.[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 3102-87-2 [chemicalbook.com]

- 6. This compound(3102-87-2) 1H NMR [m.chemicalbook.com]

- 7. Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine by the Electron Transport Particulate Fraction of Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetramethyl-p-phenylenediamine oxidase reaction in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. echemi.com [echemi.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Diaminodurene)

Introduction: 2,3,5,6-Tetramethyl-1,4-phenylenediamine, commonly known as diaminodurene, is an aromatic diamine characterized by a fully substituted benzene ring. This unique structural feature imparts significant thermal stability, rigidity, and specific electronic properties to polymers derived from it. Consequently, diaminodurene serves as a critical high-performance monomer in the synthesis of advanced materials, particularly polyimides used for electronic applications such as integrated circuit passivation layers and stress-relief coatings. This guide provides a detailed examination of the principal and most reliable method for its laboratory synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and purification strategies to yield a high-purity product suitable for research and development applications.

Primary Synthesis Pathway: Nitration of Durene and Subsequent Reduction

The most robust and well-documented route to diaminodurene begins with durene (1,2,4,5-tetramethylbenzene). The synthesis is a two-step process involving the dinitration of the electron-rich aromatic ring, followed by the reduction of the resulting dinitrodurene intermediate. This pathway is favored for its high yields and the relative accessibility of the starting materials.

Logical Workflow of the Durene-to-Diaminodurene Synthesis

The overall transformation relies on two fundamental reactions in organic synthesis: electrophilic aromatic substitution and nitro group reduction.

Caption: Overall workflow from Durene to Diaminodurene.

Part 1: Synthesis of Dinitrodurene via Nitration

Mechanism and Scientific Rationale

The nitration of durene is a classic example of electrophilic aromatic substitution. Durene is highly activated towards this reaction due to the electron-donating inductive effects of the four methyl groups. A powerful nitrating agent is required to achieve dinitration, typically a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.

The choice of a biphasic system (e.g., chloroform and sulfuric acid) helps to control the reaction rate and temperature, which is critical as nitration reactions are highly exothermic.[1] Maintaining a low temperature prevents unwanted side reactions, such as oxidation of the methyl groups.

Experimental Protocol: Nitration of Durene

This protocol is adapted from a verified procedure in Organic Syntheses.[1]

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Chloroform (CHCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, sp. gr. 1.5)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

95% Ethyl Alcohol

Procedure:

-

Reaction Setup: In an 800-mL beaker equipped with an efficient mechanical stirrer and a thermometer, add 75 mL of concentrated sulfuric acid.

-

Addition of Durene: Dissolve 13.4 g (0.1 mole) of durene in 100 mL of chloroform and add this solution to the sulfuric acid in the beaker.

-

Cooling: Cool the biphasic mixture to 10°C using an ice-salt bath.

-

Nitration: While stirring vigorously, add 16 g (10.7 mL) of fuming nitric acid dropwise from a separatory funnel. The rate of addition must be controlled such that the internal temperature does not exceed 50°C. This addition should take approximately 15 minutes.

-

Work-up (Quenching): Immediately after the addition is complete, pour the reaction mixture into a large separatory funnel. Remove and discard the lower sulfuric acid layer.

-

Neutralization: Run the upper chloroform layer into 500 mL of a 10% sodium carbonate solution to neutralize residual acids.

-

Washing and Drying: Wash the chloroform solution twice more with a 2.5% sodium carbonate solution. Dry the organic layer over 30 g of anhydrous calcium chloride overnight.

-

Crystallization: Filter the dried solution and distill off the chloroform until crystals of dinitrodurene begin to form. Add four times the remaining volume of hot 95% ethyl alcohol (approx. 500 mL for four combined batches as per the reference).

-

Isolation: Cool the alcoholic mixture to 10°C. Collect the crystalline product by suction filtration and wash twice with 50-mL portions of cold (10°C) 95% ethyl alcohol.

Data Summary: Dinitrodurene Synthesis

| Parameter | Value | Source |

| Typical Yield | 92–94% | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 207–208°C | [1] |

Part 2: Synthesis of Diaminodurene via Reduction

Mechanism and Scientific Rationale

The reduction of the aromatic dinitro compound to a diamine can be achieved through various methods, including catalytic hydrogenation or using dissolving metals. The classical and highly effective method reported in Organic Syntheses utilizes stannous chloride (SnCl₂) in concentrated hydrochloric acid.[1] In this acidic medium, SnCl₂ acts as a potent reducing agent, transferring electrons to the nitro groups.

The mechanism involves the stepwise reduction of each nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amino group (-NH₂). The reaction is typically vigorous and results in the formation of a tin-amine complex salt, which precipitates from the solution. The free diamine is then liberated by treatment with a strong base.

Experimental Protocol: Reduction of Dinitrodurene

This protocol is adapted from a verified procedure in Organic Syntheses.[1]

Materials:

-

Dinitrodurene

-

Glacial Acetic Acid

-

Stannous Chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

95% Ethyl Alcohol

-

Diethyl Ether

-

Concentrated Sodium Hydroxide (NaOH) solution

Procedure:

-

Solution Preparation: In a 3-L flask, dissolve 90 g of dinitrodurene in 1.5 L of glacial acetic acid by warming gently.

-

Reducing Agent Preparation: In a separate flask, dissolve 700 g of stannous chloride in 800 mL of concentrated hydrochloric acid and heat the solution to boiling.

-

Reduction: Remove the heat from the dinitrodurene solution. Carefully and slowly (over ~10 minutes), pour the hot stannous chloride solution into the dinitrodurene solution. The reaction is exothermic and will proceed vigorously.

-

Isolation of Tin Complex: The reaction is complete within 15 minutes. As the solution cools, the stannic chloride salt of the diamine will crystallize. Cool the mixture to 10°C in an ice-water bath.

-

Washing: Collect the solid tin complex by suction filtration. Wash the cake twice with 50-mL portions of 95% ethyl alcohol, followed by two washes with 50-mL portions of diethyl ether.

-

Liberation of Free Diamine: To isolate the free diaminodurene, the tin complex is typically decomposed by adding it to a stirred, concentrated solution of sodium hydroxide until the mixture is strongly basic and all tin salts have dissolved as sodium stannate.

-

Extraction and Purification: The free diamine can then be extracted with a suitable organic solvent (e.g., diethyl ether or toluene), dried, and purified further by recrystallization or sublimation.

Data Summary: Diaminodurene Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [2] |

| Molecular Weight | 164.25 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 150.0 to 154.0 °C | [3] |

| ¹H NMR (CDCl₃) | δ ~3.3 (s, 4H, NH₂), δ ~2.1 (s, 12H, CH₃) | [2][3] |

| ¹³C NMR (CDCl₃) | δ ~138 (Ar C-NH₂), δ ~122 (Ar C-CH₃), δ ~16 (CH₃) | [2] |

Alternative Pathway: Reductive Amination of Duroquinone

An alternative conceptual pathway to diaminodurene is the reductive amination of duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone). This reaction would involve the treatment of duroquinone with an ammonia source in the presence of a reducing agent.

Theoretical Mechanism

The reaction proceeds through the formation of an imine intermediate from the reaction of ammonia with the ketone carbonyls, which is then reduced in situ to the amine.[4] While this is a common and powerful method for amine synthesis, specific, validated laboratory-scale procedures for the conversion of duroquinone to diaminodurene are not as readily available in peer-reviewed literature as the durene nitration/reduction route. It remains a viable theoretical alternative, particularly for researchers exploring novel synthetic methodologies.

Caption: Conceptual workflow for reductive amination of duroquinone.

Purification and Characterization

Purification Protocols

High purity of diaminodurene is essential for polymerization applications. The crude product obtained after basification and extraction can be purified by one of the following methods:

-

Recrystallization: This is a standard method for purifying solids.[5]

-

Solvent Selection: A suitable solvent is one in which diaminodurene is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols (like ethanol or n-butanol) or mixed solvent systems (e.g., ethanol/diethyl ether) can be effective.[6]

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities and allow it to cool slowly. Pure crystals will form, which can be collected by filtration.

-

-

Sublimation: Sublimation is an excellent method for purifying solids that have a sufficiently high vapor pressure below their melting point.[7] It is particularly effective at removing non-volatile inorganic salts and colored polymeric impurities.

-

Procedure: Place the crude diaminodurene in a sublimation apparatus. Heat the apparatus under vacuum. The pure diaminodurene will sublime and deposit as clean crystals on a cold surface (cold finger). This method can yield very high-purity material.

-

Safety and Handling

This compound is a chemical irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Avoid breathing dust.[1]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from durene. The process involves a controlled dinitration using a mixed-acid system, followed by a robust reduction of the dinitro intermediate using stannous chloride. Each step is high-yielding and utilizes standard laboratory techniques, making it an accessible route for producing this valuable monomer. Proper purification by recrystallization or sublimation is critical to achieving the high purity required for subsequent applications in materials science and polymer chemistry.

References

-

Organic Syntheses, Coll. Vol. 2, p.254 (1943); Vol. 18, p.31 (1938). [Link]

-

METTLER TOLEDO. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? [Link]

-

YouTube. How To Recrystallize A Solid. [Link]

-

YouTube. Recrystallization. [Link]

- Google Patents.

- Google Patents. Method of purifying technical p-phenylenediamine.

-

PubMed Central. Application of microsublimation for sample purification in compound-specific radiocarbon analysis. [Link]

-

Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]

A Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 2,3,5,6-Tetramethyl-1,4-phenylenediamine, a pivotal diamine in advanced materials science and biochemical research. The document delineates its formal nomenclature, physicochemical properties, established synthesis protocols, and critical applications. Emphasis is placed on its function as a monomer for high-performance polymers and its role as a redox mediator in biological systems. Methodologies for synthesis, purification, and analytical characterization are detailed to provide researchers and drug development professionals with a comprehensive, actionable resource.

Nomenclature and Compound Identification

The compound commonly referred to as this compound is systematically named 2,3,5,6-tetramethylbenzene-1,4-diamine according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1] This nomenclature precisely describes a benzene ring substituted with four methyl groups at positions 2, 3, 5, and 6, and two amine groups at positions 1 and 4.

For clarity and historical context, several synonyms are recognized in scientific literature and commercial catalogues:

-

Diaminodurene[1]

-

TMPD (an abbreviation often used, though it can be ambiguous)[2][3]

-

1,4-Diamino-2,3,5,6-tetramethylbenzene[1]

Key Identifiers:

This guide will use the common name "Diaminodurene" for brevity, with the understanding that it refers to the IUPAC name 2,3,5,6-tetramethylbenzene-1,4-diamine.

Physicochemical Properties

Diaminodurene is a white to pale yellow crystalline solid at ambient temperature, often presenting as a powder or small crystals.[2][3][5] Its fully substituted aromatic core imparts distinct properties crucial for its applications. The symmetrical placement of electron-donating methyl and amino groups significantly influences its electronic behavior, particularly its capacity to act as a potent reducing agent.

| Property | Value | Source(s) |

| Molecular Weight | 164.25 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2][3][5][6] |

| Melting Point | 150-155 °C | [2][4] |

| Boiling Point | ~260 °C (literature value for related compounds) | |

| Solubility | Slightly soluble in water; more soluble in polar organic solvents like ethanol and acetone.[5] | [5] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [5] |

Synthesis and Purification

The most prevalent and reliable synthesis of Diaminodurene involves the reduction of its dinitro precursor, 2,3,5,6-tetramethyl-1,4-dinitrobenzene (dinitrodurene). This two-step process begins with the nitration of durene (1,2,4,5-tetramethylbenzene), followed by the reduction of the resulting dinitrodurene.

Key Synthesis Protocol: Reduction of Dinitrodurene

This protocol is a self-validating system, incorporating analytical checkpoints to ensure the integrity of the final product.

Principle: The two nitro groups on the aromatic ring are reduced to primary amine groups. Common reducing agents include tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation. The SnCl₂ method is often preferred in laboratory settings for its efficiency and straightforward setup.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend dinitrodurene in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Prepare a concentrated solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution dropwise to the stirred suspension of dinitrodurene. The causality for using a strong acid is to activate the tin(II) chloride and to protonate the nitro groups, facilitating their reduction.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux (typically 80-100 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the diamine dihydrochloride salt will form. Carefully neutralize the mixture by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath. This step is highly exothermic. The purpose of basification is to deprotonate the amine salts, yielding the free diamine base.

-

Extraction: Extract the free diamine into an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure, crystalline Diaminodurene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diaminodurene.

Key Chemical Behavior and Applications

The unique electronic structure of Diaminodurene underpins its utility in diverse scientific fields.

Role as a Redox Mediator

Diaminodurene is an excellent electron donor. It can undergo a reversible one-electron oxidation to form a stable radical cation, known as Wurster's Blue. This property makes it an invaluable tool in biochemistry for studying electron transport chains.

Mechanism: In mitochondrial studies, Diaminodurene can act as an artificial electron donor to cytochrome c.[7] By bypassing earlier complexes of the respiratory chain, it allows researchers to isolate and study the activity of cytochrome c oxidase (Complex IV). The rate of oxygen consumption in the presence of Diaminodurene and an appropriate substrate (like ascorbate, to keep it in a reduced state) is a direct measure of Complex IV activity. This is critical in toxicology and drug development for assessing mitochondrial function and dysfunction.[7]

Caption: Redox cycling of Diaminodurene with Cytochrome c.

Monomer for High-Performance Polymers

The two primary amine functionalities of Diaminodurene make it an excellent monomer for polymerization. It is used in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties.[2][3][4]

These polyimides are used in demanding applications, including:

-

Microelectronics: As insulating layers and passivation coatings.[4]

-

Aerospace: For components requiring high-temperature resistance.

-

Advanced Materials: As a linker in the formation of Covalent Organic Frameworks (COFs).[2][3]

The four methyl groups on the benzene ring provide steric hindrance, which can disrupt polymer chain packing, leading to improved solubility and processability of the resulting polyimides without compromising their thermal stability.[8]

Analytical Characterization

Confirming the identity and purity of synthesized Diaminodurene is paramount. A multi-technique approach ensures a self-validating analytical workflow.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The highly symmetric structure of Diaminodurene results in a simple spectrum, typically showing two singlets: one for the 12 equivalent methyl protons and another for the 4 amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing the distinct carbon environments in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify functional groups. Key peaks include the N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹) and C-H stretches of the methyl groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 164.25.

-

Elemental Analysis: Determines the percentage composition of C, H, and N, providing a final verification of purity and empirical formula.

Caption: Logical workflow for analytical validation.

Safety and Handling

As with all aromatic amines, appropriate safety precautions must be observed when handling Diaminodurene.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9][10]

-

Handling: Avoid creating dust.[10] Keep away from heat and incompatible materials such as strong oxidizing agents.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The compound may be light-sensitive.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

Based on structural similarity to other aromatic diamines, it may exhibit moderate toxicity, and prolonged exposure could potentially affect the liver and kidneys.[5]

Conclusion

This compound is a molecule of significant industrial and academic importance. Its unique, highly symmetric, and electron-rich structure makes it a valuable redox mediator for probing biological systems and a critical building block for creating advanced, high-performance polymers. The protocols and data presented in this guide offer a foundational resource for researchers and developers working with this versatile compound.

References

-

This compound | C10H16N2 | CID 76548 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

Tetramethyl-p-phenylenediamine dihydrochloride | C10H18Cl2N2 | CID 71561 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Full article: Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst - Taylor & Francis Online. (n.d.). Retrieved January 10, 2026, from [Link]

-

The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 3102-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 3102-87-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2,3,5,6-Tetramethyl-1,4-phenylenediamine (CAS: 3102-87-2)

Abstract: This document provides a comprehensive technical overview of 2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as diaminodurene. With the CAS number 3102-87-2, this aromatic diamine is a critical building block in advanced materials science and a subject of interest in toxicology due to its specific redox properties. This guide delves into its physicochemical characteristics, synthesis pathways, core applications in high-performance polymers, and the mechanistic underpinnings of its biological activity. It is intended for researchers, chemists, and materials scientists engaged in polymer chemistry, electronics, and biomedical research, offering field-proven insights and detailed experimental considerations.

Core Molecular and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1] The symmetrical placement of four methyl groups on the benzene ring sterically influences the reactivity of the two amine functionalities, a key feature dictating its utility in polymerization and its unique redox behavior. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 3102-87-2 | [2][3] |

| Molecular Formula | C₁₀H₁₆N₂ | [2][3][4] |

| Molecular Weight | 164.25 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 150-155 °C | [5] |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-diamine | [4] |

| Synonyms | 3,6-Diaminodurene, TMPD | [3] |

| Solubility | Slightly soluble in water; more soluble in polar organic solvents like ethanol and acetone.[1] | [1] |

| Storage | Keep in a dark place under an inert atmosphere, refrigerated (2-8°C).[2] | [2] |

Synthesis and Purification

The primary industrial synthesis of diaminodurene originates from durene (1,2,4,5-tetramethylbenzene), a value-added aromatic hydrocarbon.[6][7] The transformation is a classic two-step process involving nitration followed by reduction, a cornerstone of aromatic chemistry.

Conceptual Synthesis Pathway

The causality behind this pathway is straightforward: the electron-rich durene ring is readily susceptible to electrophilic aromatic substitution (nitration). The resulting dinitro intermediate is then reduced to the corresponding diamine.

Caption: General synthesis route from durene to diaminodurene.

Experimental Protocol: Synthesis of Diaminodurene

This protocol is a representative laboratory-scale procedure. Note: This process involves hazardous materials and should only be performed by trained personnel with appropriate safety measures.

Step 1: Nitration of Durene

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0-5°C in an ice-salt bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.

-

Reaction: Dissolve durene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture. The temperature must be strictly controlled below 10°C to prevent over-nitration and side reactions.

-

Workup: After the addition is complete, stir the mixture for several hours, allowing it to slowly warm to room temperature. Pour the reaction mixture over crushed ice, causing the dinitrodurene product to precipitate.

-

Purification: Filter the crude dinitrodurene, wash thoroughly with water to remove residual acid, and then with a cold solvent like ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure dinitrodurene.

Step 2: Reduction of Dinitrodurene

-

Setup: In a round-bottom flask fitted with a reflux condenser, suspend the purified dinitrodurene in ethanol.

-

Reduction: Add a reducing agent. A common laboratory method is the use of tin (Sn) metal and concentrated hydrochloric acid (HCl). The reaction is exothermic and may require initial cooling.

-

Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux until the reaction is complete (monitored by TLC). The yellow color of the nitro compound should disappear.

-

Workup: Cool the reaction mixture. The product exists as a tin complex salt. Basify the solution carefully with a strong base (e.g., NaOH or NH₄OH) until the solution is strongly alkaline to precipitate the free diamine and tin hydroxides.

-

Extraction & Purification: Extract the free diamine into an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization or sublimation.

Core Applications and Field Insights

The rigid, symmetric structure of diaminodurene makes it a highly valuable monomer in materials science, particularly for applications demanding high thermal stability and specific electronic properties.

High-Performance Polyimides

The primary application of diaminodurene is as a monomer in the synthesis of polyimides.[5] These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the electronics industry for applications such as IC passivation layers, stress relief coatings, and dielectrics for multichip modules.[5]

Mechanism of Polymerization: The synthesis involves a polycondensation reaction between the diamine and a dianhydride, such as Pyromellitic dianhydride (PMDA), which itself can be produced from durene.[7] The reaction proceeds via a two-step process, forming a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final, insoluble polyimide.

Caption: Polyimide synthesis via polycondensation of diaminodurene.

Other Applications

-

Covalent Organic Frameworks (COFs): Diaminodurene serves as a rigid amine linker in the construction of COFs, which are porous crystalline polymers with applications in gas storage and catalysis.

-

Hair Dyes: The compound has been used in the field of hair dyes, where its ability to undergo oxidation forms colored products.[1]

-

Redox Indicators: Its well-defined redox behavior makes it a relative of other phenylenediamines used in analytical chemistry and biological assays.

Redox Chemistry and Toxicological Profile

The phenylenediamine core is redox-active. This property is central to both its utility in certain applications and its mechanism of toxicity.

Mechanism of Toxicity: Futile Redox Cycling

Research has shown that 2,3,5,6-tetramethyl-p-phenylenediamine can cause specific necrosis of skeletal muscle in rats.[8] The toxicity is not caused by the compound itself, but by its metabolic activation. The initiation site is the mitochondrial respiratory chain, specifically cytochrome c oxidase (complex IV), which oxidizes the diamine.[8]

The resulting di-imine metabolite can be re-reduced by other cellular enzymes, such as DT-diaphorase. This creates a "futile redox cycle" that consumes cellular reducing equivalents like NADPH and depletes the critical antioxidant, reduced glutathione (GSH).[8] The loss of GSH leaves cellular components, particularly mitochondrial proteins, vulnerable to oxidative damage, leading to a loss of respiratory control, ATP depletion, and ultimately, cell death (cytotoxicity).[8]

Caption: The futile redox cycle driving diaminodurene cytotoxicity.

Safety and Handling

Based on its classification and structural similarity to other aromatic amines, this compound must be handled with care.[1]

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation. | [4][9][10] |

| Eye Irritation | H319 | Causes serious eye irritation. | [4][9][10] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [4][9][10] |

Recommended Handling Procedures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][11] Avoid breathing dust.[9]

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a molecule of significant industrial importance and scientific interest. Its rigid, symmetric structure provides a foundation for creating highly stable polyimide polymers essential for modern electronics. However, this same chemical nature gives rise to a specific redox-mediated toxicity that warrants careful handling and further study. For the materials scientist, it is a key to performance; for the toxicologist, it is a model for understanding mitochondrial dysfunction. This guide provides the foundational knowledge for professionals in both fields to utilize and understand this versatile aromatic diamine safely and effectively.

References

-

This compound | C10H16N2 | CID 76548. PubChem. [Link]

-

Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. RSC Publishing. [Link]

-

The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. ResearchGate. [Link]

-

Process of durene synthesis from mesitylene and pseudocumene produced by trans alkylation of toluene, xylene and trimethyl benzenes. ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3102-87-2|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3102-87-2 [chemicalbook.com]

- 6. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 3102-87-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 11. This compound, 5G | Labscoop [labscoop.com]

An In-Depth Technical Guide to the Mechanism of Action of 2,3,5,6-Tetramethyl-1,4-phenylenediamine (TMPD) in Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the intricate world of cellular bioenergetics, the ability to dissect the mitochondrial electron transport chain is paramount. For decades, 2,3,5,6-Tetramethyl-1,4-phenylenediamine, or TMPD, has served as a cornerstone reagent for this very purpose. This guide is born out of extensive hands-on experience and a deep understanding of the nuances of mitochondrial research. It is designed not merely as a set of instructions, but as a comprehensive resource that empowers you to wield TMPD with precision and insight. We will delve into the fundamental chemistry of this fascinating molecule, explore its elegant application in isolating the function of cytochrome c oxidase, and critically, address the potential pitfalls of its use, ensuring the integrity and reproducibility of your experimental findings.

The Physicochemical Identity of TMPD: More Than Just a Redox Indicator

At its core, this compound (TMPD) is a synthetic, aromatic amine. In its reduced, unoxidized state, it is a colorless crystalline solid[1]. However, its utility in biological research stems from its facile one-electron oxidation to a stable, colored radical cation known as Wurster's Blue[1]. This striking color change from colorless to a deep blue-violet is the basis for its use as a redox indicator, most notably in the microbiological oxidase test to identify bacteria possessing cytochrome c oxidase[2].

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂ | |

| Molar Mass | 164.25 g/mol | |

| Melting Point | 49-51 °C | |

| Appearance | Colorless crystalline solid | |

| Oxidation Product | Wurster's Blue (blue-violet radical cation) | [1] |

Key Physicochemical Characteristics:

-

Redox Activity: TMPD readily donates an electron, making it an excellent reducing agent in biological systems. This property is central to its mechanism of action.

-

Wurster's Blue Formation: The formation of the stable Wurster's Blue radical cation upon oxidation allows for spectrophotometric monitoring of reactions involving TMPD.

-

Membrane Permeability: TMPD is a membrane-permeable compound, which allows it to access intracellular components, including the mitochondrial electron transport chain in intact or permeabilized cells[3].

The Core Mechanism: An Artificial Electron Donor to Cytochrome c

The primary application of TMPD in mitochondrial research is to specifically measure the activity of Complex IV (cytochrome c oxidase) of the electron transport chain. It achieves this by acting as an artificial electron donor, effectively bypassing the upstream complexes (Complex I and Complex III).

Here's a step-by-step breakdown of the mechanism:

-

The Role of Ascorbate: In experimental setups, TMPD is almost always used in conjunction with ascorbate. Ascorbate, a potent reducing agent, serves to maintain TMPD in its reduced, colorless state, ensuring a continuous supply of electrons[2][3]. Ascorbate reduces the oxidized Wurster's Blue back to TMPD.

-

Electron Donation to Cytochrome c: The reduced TMPD then donates an electron to cytochrome c, a mobile electron carrier in the intermembrane space of the mitochondria. This reduces cytochrome c.

-

Electron Transfer to Complex IV: The reduced cytochrome c subsequently delivers this electron to Complex IV (cytochrome c oxidase).

-

Oxygen Consumption: Complex IV, now reduced, can catalyze the final step of the electron transport chain: the reduction of molecular oxygen (O₂) to water (H₂O). This process is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton motive force.

By providing a surplus of electrons directly to cytochrome c, the rate of oxygen consumption becomes directly proportional to the activity of Complex IV, assuming other substrates and conditions are not limiting.

Caption: Workflow for measuring Complex IV activity in isolated mitochondria.

Detailed Protocol for Isolated Mitochondria (Spectrophotometric or Oxygen Electrode-based):

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.

-

Respiration Buffer: Prepare a suitable respiration buffer (e.g., MAS buffer).

-

Inhibitor Addition: In the reaction chamber (e.g., Oroboros O2k, Clark-type electrode chamber, or a microplate for a Seahorse XF Analyzer), add the isolated mitochondria along with inhibitors of Complex I (e.g., rotenone) and Complex III (e.g., antimycin A). This step is crucial to prevent reverse electron flow and to ensure that the measured oxygen consumption is solely due to the activity of Complex IV.

-

Substrate Addition: Add TMPD and ascorbate to the chamber. Typical final concentrations are in the range of 0.1-0.5 mM for TMPD and 1-10 mM for ascorbate.[3][4] It is critical to optimize these concentrations for your specific experimental system.

-

Measure Oxygen Consumption: Record the rate of oxygen consumption. This rate represents the maximal activity of Complex IV under these conditions.

-

Inhibition of Complex IV: To confirm that the measured oxygen consumption is indeed due to Complex IV, add a specific inhibitor such as potassium cyanide (KCN) or sodium azide.

-

Measure Residual Oxygen Consumption: Record the residual oxygen consumption rate after the addition of the Complex IV inhibitor.

-

Calculation: The Complex IV-dependent oxygen consumption rate is calculated by subtracting the residual oxygen consumption rate from the rate measured after the addition of TMPD/ascorbate.

Assessing Mitochondrial Integrity in Permeabilized Cells

TMPD can also be used to assess the integrity of the outer mitochondrial membrane in permeabilized cells. In cells with an intact outer mitochondrial membrane, exogenously added cytochrome c cannot reach Complex IV. However, TMPD, being membrane-permeable, can enter the intermembrane space and reduce endogenous cytochrome c. If the outer membrane is compromised, both endogenous and exogenously added cytochrome c can be reduced by TMPD, leading to a higher rate of oxygen consumption.

The Oxidase Test in Microbiology

As mentioned earlier, the oxidase test is a classic microbiological application of TMPD. It is a rapid test to determine if a bacterium produces cytochrome c oxidase. A positive test is indicated by the rapid development of a deep blue or purple color (Wurster's Blue) when a bacterial colony is brought into contact with a filter paper impregnated with TMPD.[2]

The "Dark Side" of TMPD: Redox Cycling and Potential for Toxicity

The Mechanism of Redox Cycling-Induced Toxicity:

-

Auto-oxidation: TMPD can auto-oxidize in the presence of molecular oxygen, generating a superoxide radical (O₂⁻) and the Wurster's Blue radical cation.[5]

-

Futile Cycling: The Wurster's Blue radical can be reduced back to TMPD by cellular reductants such as NADH or NADPH, often catalyzed by enzymes like DT-diaphorase.[2] This creates a futile cycle where TMPD is continuously oxidized and re-reduced, consuming cellular reducing equivalents and generating reactive oxygen species (ROS).

-

Oxidative Stress: The excessive production of ROS, including superoxide and hydrogen peroxide, can overwhelm the cell's antioxidant defenses, leading to oxidative stress.

-

Cellular Damage: This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. A key consequence is the depletion of reduced glutathione (GSH), a critical intracellular antioxidant.[2]

Caption: The mechanism of TMPD-induced redox cycling and cellular toxicity.

Implications for Experimental Design and Data Interpretation:

-

Confounding Oxygen Consumption: The auto-oxidation of TMPD consumes oxygen, which can artificially inflate the measured oxygen consumption rate, leading to an overestimation of Complex IV activity.

-

Mitochondrial Damage: The oxidative stress induced by TMPD can damage the mitochondria themselves, potentially inhibiting the very enzyme you are trying to measure.

-

Off-Target Effects: The depletion of cellular reductants and the generation of ROS can have widespread effects on cellular metabolism and signaling, making it difficult to attribute observed changes solely to the modulation of Complex IV.

Strategies for Mitigation and Control:

-

Use the Lowest Effective Concentration: Titrate the concentration of TMPD to find the lowest concentration that gives a maximal, stable rate of oxygen consumption. This minimizes auto-oxidation and toxicity.

-

Run Appropriate Controls:

-

No-Mitochondria Control: Measure the rate of oxygen consumption in the respiration buffer with TMPD and ascorbate but without any mitochondria or cells. This will quantify the rate of TMPD auto-oxidation, which can then be subtracted from your experimental measurements.

-

Time-Course Experiments: Be aware that the toxic effects of TMPD can be time-dependent. Keep incubation times as short as possible.

-

-

Maintain a High Ascorbate to TMPD Ratio: A high concentration of ascorbate helps to keep TMPD in its reduced state, minimizing auto-oxidation. A ratio of at least 10:1 (ascorbate:TMPD) is generally recommended.

-

Consider Alternative Electron Donors: In some cases, it may be appropriate to consider alternative, less toxic artificial electron donors to Complex IV, although TMPD remains the most widely used.

Practical Considerations: Preparation and Stability of Reagents

The reliability of your data is critically dependent on the quality and stability of your reagents.

Preparation of Stock Solutions:

-

TMPD: TMPD is light-sensitive and can oxidize in solution. Prepare stock solutions fresh on the day of the experiment. Dissolve TMPD in a suitable solvent such as ethanol or DMSO to create a concentrated stock (e.g., 100 mM). Store the stock solution on ice and protected from light.

-

Ascorbate: Ascorbic acid is also unstable in solution, particularly at neutral or alkaline pH. Prepare a fresh stock solution in water or a buffered solution immediately before use. The pH of the ascorbate solution should be adjusted to the pH of your respiration buffer to avoid pH changes in your assay.

Stability and Storage:

-

TMPD Powder: Store solid TMPD in a cool, dark, and dry place.

-

Ascorbic Acid Powder: Store solid ascorbic acid in a cool, dark, and dry place.

-

Solutions: As a general rule, do not store working solutions of TMPD or ascorbate for extended periods. If storage is unavoidable, aliquot and freeze at -20°C or -80°C and use within a short timeframe. However, fresh preparation is always the best practice to ensure reproducibility.

Conclusion: A Powerful Tool in the Right Hands

This compound is an indispensable tool for researchers investigating mitochondrial function. Its ability to specifically deliver electrons to cytochrome c provides a unique window into the activity of Complex IV of the electron transport chain. However, as with any powerful tool, a thorough understanding of its mechanism of action, including its potential for redox cycling and toxicity, is essential for its proper use. By following the guidelines and protocols outlined in this guide, researchers can harness the full potential of TMPD to generate robust, reliable, and insightful data, ultimately advancing our understanding of cellular bioenergetics in health and disease.

References

-

American Society for Microbiology. (2010). Oxidase Test Protocol. [Link]

-

Munday, R. (1988). The mechanism of 2,3,5,6-tetramethyl-p-phenylenediamine myotoxicity in the rat: an in vivo and in vitro study. Journal of Applied Toxicology, 8(1), 11-17. [Link]

-

Munday, R. (1989). Generation of superoxide radical, hydrogen peroxide and hydroxyl radical during the autoxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. Chemico-Biological Interactions, 72(1-2), 43-54. [Link]

-

Biology Reader. (n.d.). What is Oxidase Test? Definition, Principle, Procedure, Uses & Limitations. [Link]

-

Wikipedia. (2023). Wurster's blue. [Link]

-

Agilent. (n.d.). Using PMP to Measure Mitochondrial ETC Complex Activity in Limited Biomaterials. [Link]

-

Agilent. (n.d.). Using PMP to Measure Substrate Specific ETC/OxPhos Activity in Permeabilized Cells. [Link]

-

Agilent. (n.d.). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). [Link]

-

Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312. [Link]

-

Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]